molecular formula C18H15BrN2O3S B4948996 2-[1-(4-bromophenyl)-2,5-dioxoazolidin-3-ylthio]-N-phenylacetamide CAS No. 5668-71-3

2-[1-(4-bromophenyl)-2,5-dioxoazolidin-3-ylthio]-N-phenylacetamide

Cat. No.: B4948996
CAS No.: 5668-71-3
M. Wt: 419.3 g/mol
InChI Key: ZAFOKKNXHCFLOV-UHFFFAOYSA-N
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Description

2-[1-(4-Bromophenyl)-2,5-dioxoazolidin-3-ylthio]-N-phenylacetamide is a complex organic compound that features a bromophenyl group, a dioxoazolidinylthio moiety, and a phenylacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(4-bromophenyl)-2,5-dioxoazolidin-3-ylthio]-N-phenylacetamide typically involves a multi-step processThe final step involves the acylation of the intermediate product with phenylacetamide under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and solvents to facilitate the reactions and may require purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 2-[1-(4-Bromophenyl)-2,5-dioxoazolidin-3-ylthio]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[1-(4-Bromophenyl)-2,5-dioxoazolidin-3-ylthio]-N-phenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(4-bromophenyl)-2,5-dioxoazolidin-3-ylthio]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

IUPAC Name

2-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S/c19-12-6-8-14(9-7-12)21-17(23)10-15(18(21)24)25-11-16(22)20-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFOKKNXHCFLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386344
Record name AC1MERM4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5668-71-3
Record name AC1MERM4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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